Ethyl 3,4-difluoro-5-methoxybenzoylformate

Description

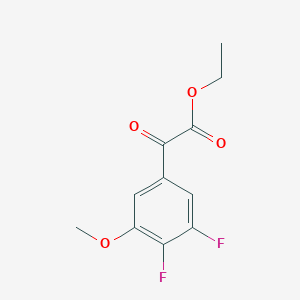

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-difluoro-5-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c1-3-17-11(15)10(14)6-4-7(12)9(13)8(5-6)16-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVDLZVVTVQSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-difluoro-5-methoxybenzoylformate typically involves the esterification of 3,4-difluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluoro-5-methoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-difluoro-5-methoxybenzoic acid.

Reduction: Formation of ethyl 3,4-difluoro-5-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-difluoro-5-methoxybenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,4-difluoro-5-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations :

- This could impact its utility in reactions requiring activated aromatic rings .

- Lipophilicity : The methoxy group may enhance lipophilicity compared to halogens, influencing solubility and bioavailability in pharmaceutical applications.

Biological Activity

Ethyl 3,4-difluoro-5-methoxybenzoylformate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C10H10F2O4

- IUPAC Name : Ethyl 3,4-difluoro-5-methoxybenzoate

- CAS Number : Not available in the provided sources

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with cell membrane integrity and function.

- Antioxidant Properties : Ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Possible inhibition of specific enzymes related to metabolic pathways in target organisms.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay. This compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the safety profile:

- Toxicity Assays : Preliminary toxicity studies indicate that this compound exhibits low toxicity in human cell lines at therapeutic concentrations.

- GHS Classification : The compound is classified as a skin irritant (Category 2) and may cause serious eye irritation (Category 2) based on available data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.